1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

Catalog No.
S671809
CAS No.
245679-18-9
M.F
C21H27BF4N2
M. Wt
394.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol...

CAS Number

245679-18-9

Product Name

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate

Molecular Formula

C21H27BF4N2

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C21H27N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h9-13H,7-8H2,1-6H3;/q+1;-1

InChI Key

VNRDQIOMNLIVQJ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C

Catalysis

,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, also known as N-heterocyclic carbene (NHC) precursor, finds application in various catalytic processes due to its ability to form stable and efficient NHC ligands. These ligands coordinate with transition metals, activating them for various reactions, including:

  • Cross-coupling reactions: NHCs derived from 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate have been shown to effectively catalyze cross-coupling reactions, forming new carbon-carbon bonds.
  • Hydrogenation reactions: NHCs play a role in homogeneous hydrogenation reactions, where they activate hydrogen gas for reduction of various substrates.
  • Metathesis reactions: NHCs can also be used as catalysts in olefin metathesis reactions, enabling the rearrangement of carbon-carbon double bonds.

Material Science

,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate serves as a precursor for ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in:

  • Electrolytes for batteries and fuel cells: Ionic liquids derived from this precursor can be used as electrolytes in batteries and fuel cells due to their ability to conduct ions and their wide electrochemical window.
  • Solvents for organic synthesis: Ionic liquids offer advantages as solvents in organic synthesis due to their tunable properties and recyclability.

Other Applications

Beyond catalysis and material science, 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is being explored in other areas of research, such as:

  • Drug discovery: The unique properties of NHCs derived from this precursor are being investigated for their potential applications in medicinal chemistry.
  • Antimicrobial materials: Researchers are exploring the use of NHCs in the development of new antimicrobial materials due to their potential to combat antibiotic-resistant bacteria.

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is an organic compound characterized by its unique structure, which features two 2,4,6-trimethylphenyl groups attached to a 4,5-dihydroimidazolium core. The compound has the molecular formula C27H39BF4N and a CAS number of 245679-18-9. It is often recognized for its stability and solubility in various solvents, making it a valuable reagent in chemical synthesis and catalysis .

Typical of imidazolium salts. It acts as a Lewis acid and can coordinate with nucleophiles. Additionally, it is known to undergo deprotonation reactions to form corresponding anions. Its tetrafluoroborate counterion contributes to its ionic character, enhancing its reactivity in catalytic applications .

The synthesis of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate typically involves the following steps:

  • Preparation of Imidazole: The initial step often includes the formation of 4,5-dihydroimidazole from appropriate precursors.
  • Alkylation: The imidazole derivative is then alkylated using 2,4,6-trimethylphenyl halides.
  • Formation of Tetrafluoroborate Salt: Finally, the resulting imidazolium salt is treated with tetrafluoroboric acid to yield the tetrafluoroborate salt.

These methods highlight the compound's synthetic accessibility and versatility in various chemical contexts .

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate finds applications in several fields:

  • Catalysis: It serves as a ligand in transition metal-catalyzed reactions.
  • Organic Synthesis: The compound is utilized in various organic transformations due to its reactivity and stability.
  • Material Science: Its unique properties make it suitable for developing advanced materials and coatings .

Interaction studies involving this compound focus on its role as a ligand in coordination chemistry. Research indicates that it can effectively stabilize metal centers in catalysis and facilitate various reactions by lowering activation energy barriers. These interactions are crucial for understanding its efficacy as a catalyst in organic transformations .

Several compounds share structural similarities with 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate. Here are some notable examples:

Compound NameStructureUnique Features
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborateSimilar imidazolium coreFeatures larger alkyl groups which may influence solubility and reactivity
1-Methyl-3-(2,4,6-trimethylphenyl)-imidazolium tetrafluoroborateMonosubstituted imidazoliumLess steric hindrance; potentially different catalytic properties
1-Ethyl-3-(2-methylphenyl)-imidazolium tetrafluoroborateEthyl substitutionDifferent alkyl chain length affecting physical properties

These comparisons illustrate the uniqueness of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate in terms of steric hindrance and potential reactivity profiles compared to other similar compounds .

This compound continues to be an area of interest for researchers due to its versatile applications and potential for further exploration in both synthetic and biological contexts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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